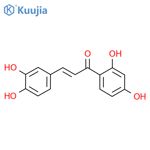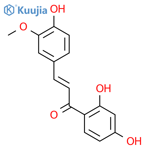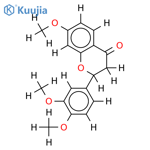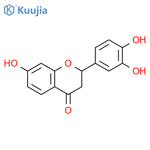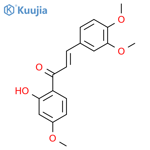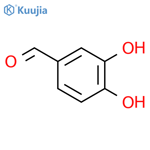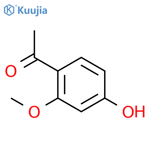- The Heck coupling reaction using aryl vinyl ketones: Synthesis of flavonoids, European Journal of Organic Chemistry, 2004, (13), 2894-2898
Cas no 94344-54-4 (Sappanchalcone)
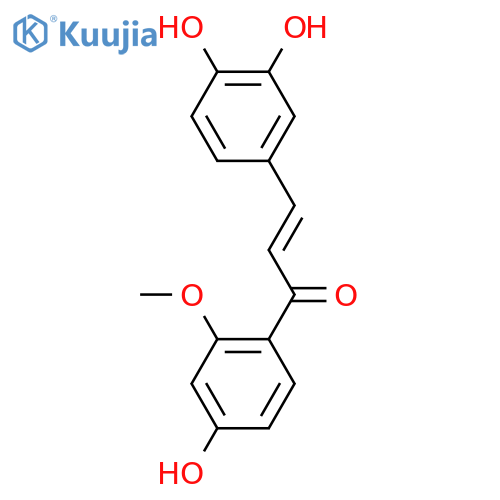
Sappanchalcone 化学的及び物理的性質
名前と識別子
-
- 3-(3,4-Dihydroxyphenyl)-1-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one
- (E)-3-(3,4-dihydroxyphenyl)-1-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one
- 2-Propen-1-one,3-(3,4-dihydroxyphenyl)-1-(4-hydroxy-2-methoxyphenyl)-, (2E)-
- Sappan chalcone
- 3,4,4'-Trihydroxy-2'-methoxychalcone
- sapphalcone
- [ "" ]
- Sappanchalcone
- LMPK12120114
- 2'-Methoxy-3,4,4'-trihydroxy-chalcone
- W2762
- Q27134703
- (2E)-3-(3,4-dihydroxyphenyl)-1-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one
- (E)-3-(3,4-dihydroxyphenyl)-1-(4-hydroxy-2-methoxy-phenyl)prop-2-en-1-one
- 2-Prop
- (2E)-3-(3,4-Dihydroxyphenyl)-1-(4-hydroxy-2-methoxyphenyl)-2-propen-1-one (ACI)
- 2-Propen-1-one, 3-(3,4-dihydroxyphenyl)-1-(4-hydroxy-2-methoxyphenyl)-, (E)- (ZCI)
- SCHEMBL2835459
- DTXSID501317382
- HY-59001
- CHEMBL476986
- MS-24086
- CHEBI:66172
- AKOS022186153
- 94344-54-4
- CS-0006526
- 2-Propen-1-one, 3-(3,4-dihydroxyphenyl)-1-(4-hydroxy-2-methoxyphenyl)-, (E)-
- G14089
- DA-77679
- BDBM50607853
- SCHEMBL25207614
-
- インチ: 1S/C16H14O5/c1-21-16-9-11(17)4-5-12(16)13(18)6-2-10-3-7-14(19)15(20)8-10/h2-9,17,19-20H,1H3/b6-2+
- InChIKey: JVGNTXGHBHMJDO-QHHAFSJGSA-N
- ほほえんだ: C(C1C=CC(O)=CC=1OC)(=O)/C=C/C1C=CC(O)=C(O)C=1
計算された属性
- せいみつぶんしりょう: 286.08400
- どういたいしつりょう: 286.08412354 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 381
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 87
- ぶんしりょう: 286.28
じっけんとくせい
- 色と性状: Orange powder
- 密度みつど: 1.4±0.1 g/cm3
- ふってん: 581.7±50.0 °C at 760 mmHg
- フラッシュポイント: 221.0±23.6 °C
- PSA: 86.99000
- LogP: 2.70810
- じょうきあつ: 0.0±1.7 mmHg at 25°C
Sappanchalcone セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Sappanchalcone 税関データ
- 税関コード:2914509090
- 税関データ:
中国税関コード:
2914509090概要:
2914509090は他の酸素含有基を含むケトンである。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
HS:2914509090その他の酸素機能を有するケトン付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:5.5% General tariff:30.0%
Sappanchalcone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| ChemFaces | CFN97522-10mg |
Sappanchalcone |
94344-54-4 | >=98% | 10mg |
$318 | 2023-09-19 | |
| TRC | S116500-100mg |
Sappanchalcone |
94344-54-4 | 100mg |
$ 2070.00 | 2023-09-06 | ||
| eNovation Chemicals LLC | Y1259469-5mg |
2-Propen-1-one,3-(3,4-dihydroxyphenyl)-1-(4-hydroxy-2-methoxyphenyl)-, (2E)- |
94344-54-4 | 98% | 5mg |
$305 | 2024-06-06 | |
| TargetMol Chemicals | TN2180-1mg |
Sappanchalcone |
94344-54-4 | 97.00% | 1mg |
¥ 1780 | 2024-07-19 | |
| TargetMol Chemicals | TN2180-1 mg |
Sappanchalcone |
94344-54-4 | 97.00% | 1mg |
¥ 1,780 | 2023-07-10 | |
| TargetMol Chemicals | TN2180-5 mg |
Sappanchalcone |
94344-54-4 | 97.00% | 5mg |
¥ 8,700 | 2023-07-10 | |
| eNovation Chemicals LLC | Y1259469-5mg |
2-Propen-1-one,3-(3,4-dihydroxyphenyl)-1-(4-hydroxy-2-methoxyphenyl)-, (2E)- |
94344-54-4 | 98% | 5mg |
$335 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1259469-5mg |
2-Propen-1-one,3-(3,4-dihydroxyphenyl)-1-(4-hydroxy-2-methoxyphenyl)-, (2E)- |
94344-54-4 | 98% | 5mg |
$335 | 2025-03-01 | |
| MedChemExpress | HY-59001-1mg |
Sappanchalcone |
94344-54-4 | 99.62% | 1mg |
¥3500 | 2024-07-20 | |
| TRC | S116500-10mg |
Sappanchalcone |
94344-54-4 | 10mg |
$ 269.00 | 2023-09-06 |
Sappanchalcone 合成方法
ごうせいかいろ 1
1.2 Reagents: Hydrochloric acid , Sodium chloride Solvents: Water
ごうせいかいろ 2
- Preparation of phenylpropenone compound for treatment of lymphedema, Korea, , ,
Sappanchalcone Raw materials
- Protocatechualdehyde
- (2E)-1-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
- 1-(4-hydroxy-2-methoxyphenyl)ethanone
Sappanchalcone Preparation Products
- 2-Propen-1-one,1-(2,4-dihydroxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)-, (E)- (104236-79-5)
- Butein (487-52-5)
- 3-Methoxy-2',4',4-trihydroxychalcone (34000-39-0)
- Sappanchalcone (94344-54-4)
- (+/-)-3',4',7-tri-o-methylbutin (10493-09-1)
- Butin (21913-99-5)
- (2E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one (57601-14-6)
Sappanchalcone 関連文献
-
Hemant Kumar,In-Su Kim,Sandeep Vasant More,Byung-Wook Kim,Dong-Kug Choi Nat. Prod. Rep. 2014 31 109
-
Ulrike Grienke,Michaela Schmidtke,Susanne von Grafenstein,Johannes Kirchmair,Klaus R. Liedl,Judith M. Rollinger Nat. Prod. Rep. 2012 29 11
-
Mamdouh F. A. Mohamed,Gamal El-Din A. Abuo-Rahma RSC Adv. 2020 10 31139
-
4. Compounds from Caesalpinia sappan with anti-inflammatory properties in macrophages and chondrocytesMonika Mueller,Daniela Weinmann,Stefan Toegel,Wolfgang Holzer,Frank M. Unger,Helmut Viernstein Food Funct. 2016 7 1671
Sappanchalconeに関する追加情報
Exploring Sappanchalcone (CAS No. 94344-54-4): A Natural Compound with Multifaceted Bioactive Potential
In the realm of natural bioactive compounds, Sappanchalcone (CAS No. 94344-54-4) has garnered significant attention for its diverse pharmacological properties. Derived from the heartwood of Caesalpinia sappan, this chalcone derivative is part of a growing trend in natural product research and phytochemical therapeutics. As consumers increasingly seek plant-based alternatives for health support, compounds like Sappanchalcone are being rigorously studied for their potential applications in anti-inflammatory, antioxidant, and metabolic health contexts.
The structural uniqueness of Sappanchalcone (CAS No. 94344-54-4) lies in its chalcone backbone, which is characterized by an α,β-unsaturated ketone system. This moiety is frequently associated with bioactivity modulation, making it a hotspot for drug discovery research. Recent studies published in journals like Journal of Natural Products highlight its ability to interact with cellular pathways such as NF-κB signaling and Nrf2 activation – topics frequently searched by researchers investigating natural anti-aging compounds and oxidative stress management.
One of the most searched questions regarding Sappanchalcone revolves around its skin health applications. Emerging evidence suggests this compound may inhibit tyrosinase activity (a key enzyme in melanin production), aligning with the booming market demand for natural brightening agents. Cosmetic formulators are particularly interested in its stability profile and synergistic effects with other botanicals like arbutin or vitamin C derivatives.
From a metabolic perspective, Sappanchalcone (CAS No. 94344-54-4) has shown promise in preclinical models of glucose metabolism – a hot topic given the global rise in metabolic disorders. Its potential to modulate PPARγ activity and adipocyte differentiation makes it a candidate for further investigation in nutraceutical development. These properties are frequently queried in academic search engines alongside terms like "natural insulin sensitizers" and "plant compounds for metabolic syndrome".
The extraction and standardization of Sappanchalcone present interesting challenges for natural product chemistry. Advanced techniques like preparative HPLC and countercurrent chromatography are often employed to obtain high-purity material for research. This aligns with industry demands for standardized botanical extracts – a trending topic in supplement manufacturing quality control discussions.
Environmental and sustainability considerations also play a role in Sappanchalcone research. As eco-conscious extraction methods gain traction, scientists are exploring green chemistry approaches for its isolation. This intersects with popular searches about sustainable sourcing of bioactive compounds and carbon-neutral production in the nutraceutical industry.
In analytical applications, Sappanchalcone (CAS No. 94344-54-4) serves as an important chemical marker for quality assessment of Caesalpinia species. Modern UHPLC-MS methods have been developed for its quantification, addressing the need for rapid authentication techniques in herbal product analysis – another area receiving substantial search traffic from quality control professionals.
The safety profile of Sappanchalcone is currently under investigation, with particular attention to its xenobiotic metabolism and potential drug-herb interactions. These aspects generate numerous queries in medical databases, reflecting healthcare professionals' interest in evidence-based phytotherapy and herb safety assessment protocols.
Looking forward, the research trajectory for Sappanchalcone points toward several exciting directions. Its potential in neuroprotective formulations is being explored in light of growing interest in natural cognitive enhancers. Additionally, its structure-activity relationship is inspiring the design of novel semi-synthetic derivatives with enhanced bioavailability – a strategy frequently searched in medicinal chemistry optimization queries.
For researchers and industry professionals tracking emerging phytochemicals, Sappanchalcone (CAS No. 94344-54-4) represents a compelling case study in translating traditional botanical knowledge into modern therapeutic applications. Its multifaceted bioactivity profile continues to generate robust scientific inquiry, particularly in areas aligning with current health trends and precision nutrition approaches.
94344-54-4 (Sappanchalcone) 関連製品
- 1482-74-2(2',3',4'-Trihydroxychalcone)
- 1775-97-9(Flavokawain b)
- 19309-14-9((E)-Cardamonin)
- 18956-16-6(Cardamonin)
- 1340250-65-8(1,2,4-Oxadiazole, 3-[(3-azetidinyloxy)methyl]-5-ethyl-)
- 233586-52-2(2-methyl-5-(pyrrolidin-1-yl)pentan-2-ol)
- 2172022-06-7(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidocyclopentane-1-carboxylic acid)
- 1863901-52-3(Cycloheptanemethanamine, N-(dimethyloxido-λ4-sulfanylidene)-)
- 2172320-50-0(1-(benzyloxy)carbonyl-4-(2-fluoro-4-methylphenyl)pyrrolidine-3-carboxylic acid)
- 2122011-21-4(Ethyl 3-(2-methylpropyl)pyrrolidine-3-carboxylate)



